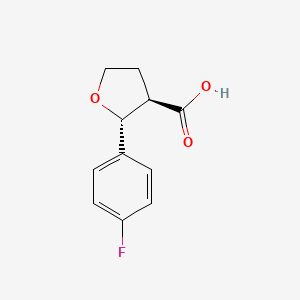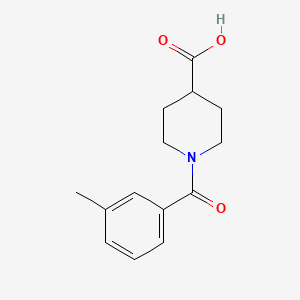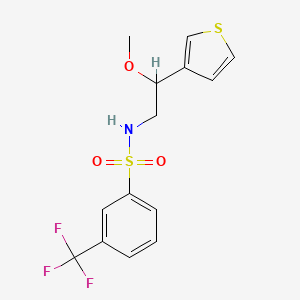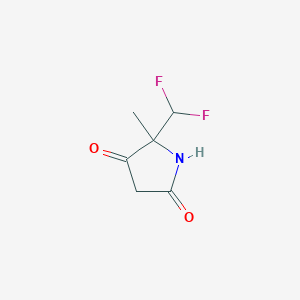
5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has been used in various fields of research and has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of a compound can be influenced by the presence of a difluoromethyl group . For example, difluoromethyl phenyl sulfide is more lipophilic than the weak hydrogen bond donor thiophenol .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group . For example, difluoromethyl phenyl sulfide is more lipophilic than the weak hydrogen bond donor thiophenol .科学的研究の応用
Late-stage Difluoromethylation
This compound plays a significant role in late-stage difluoromethylation . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites .
Difluoromethylation of C (sp2)–H Bond
The compound has been used in Minisci-type radical chemistry for the difluoromethylation of C (sp2)–H bonds . This strategy is best applied to heteroaromatics .
Site-selective Installation of CF2H onto Large Biomolecules
An exciting development in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Formation of X–CF2H Bond
The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Photocatalytic Difluoromethylation
The compound has been used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are accomplished under mild and environmentally benign conditions .
Impact on Physical Properties of Organic Compounds
The introduction of difluoromethyl groups into organic compounds has a positive impact on their physical properties including solubility, metabolic stability, and lipophilicity . This is of considerable importance in pharmaceutical, agrochemical, and materials science .
Molecular Docking and DFT Study
The compound has been used in molecular docking and DFT studies . The interaction score suggests a robust and advantageous binding affinity .
作用機序
Safety and Hazards
将来の方向性
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . This includes the development of new reagents, the exploration of different substrates, and the investigation of the effects of difluoromethylation on the properties of compounds .
特性
IUPAC Name |
5-(difluoromethyl)-5-methylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO2/c1-6(5(7)8)3(10)2-4(11)9-6/h5H,2H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUIFYLQBCVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2605689.png)
![N-(4-acetylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2605690.png)
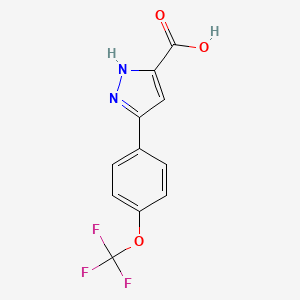

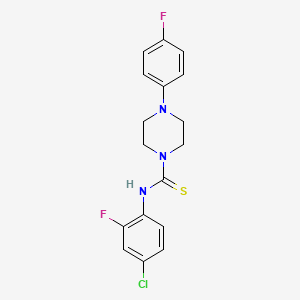
![(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2605698.png)
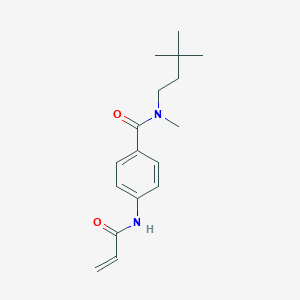


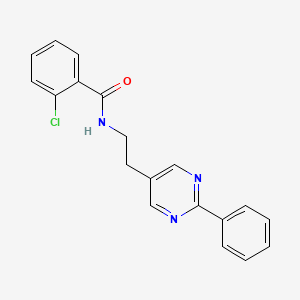
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2605706.png)
